molecular formula C19H22N4O3 B12736329 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- CAS No. 134337-01-2

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12736329
CAS No.: 134337-01-2
M. Wt: 354.4 g/mol
InChI Key: GGWAZHXICFOBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Oxazole derivatives: Compounds with similar oxazole ring structures.

    Pyridine derivatives: Compounds featuring pyridine rings.

    Piperazine derivatives: Molecules containing piperazine rings.

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)- is unique due to its specific combination of oxazole, pyridine, and piperazine moieties, along with the methoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

134337-01-2

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C19H22N4O3/c1-25-16-6-3-2-5-15(16)22-12-9-21(10-13-22)11-14-23-18-17(26-19(23)24)7-4-8-20-18/h2-8H,9-14H2,1H3

InChI Key

GGWAZHXICFOBJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C4=C(C=CC=N4)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.